molecular formula C12H15NO4 B3073150 3-(2-(4-Methoxyphenyl)acetamido)propanoic acid CAS No. 1017381-57-5

3-(2-(4-Methoxyphenyl)acetamido)propanoic acid

Cat. No.: B3073150
CAS No.: 1017381-57-5
M. Wt: 237.25 g/mol
InChI Key: LRWUDULKXRWXAS-UHFFFAOYSA-N
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Description

3-(2-(4-Methoxyphenyl)acetamido)propanoic acid (CAS 1017381-57-5) is a high-purity organic compound with a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol . This β-amino acid derivative serves as a valuable building block in organic synthesis and pharmaceutical research, characterized by a propanoic acid backbone linked to a 4-methoxyphenylacetamido group . The compound has a topological polar surface area of approximately 75.6 Ų and a calculated LogP of 0.83, indicating favorable physicochemical properties for drug discovery applications . In scientific research, this compound is investigated as a precursor or intermediate in the development of more complex molecules. Structurally related β-amino acid derivatives have demonstrated potential in various research areas, including the study of anti-inflammatory agents and antimicrobial properties . Researchers utilize such compounds as scaffolds in medicinal chemistry due to their ability to interact with biological targets; similar molecules have shown activity against resistant pathogens and the capacity to inhibit inflammatory pathways . The presence of both hydrogen bond donor and acceptor sites within the molecule facilitates specific molecular interactions, making it a versatile intermediate for chemical biology and pharmaceutical development. This product is offered with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . Safety data indicates that this compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation . Appropriate personal protective equipment is recommended when handling. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

3-[[2-(4-methoxyphenyl)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-10-4-2-9(3-5-10)8-11(14)13-7-6-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWUDULKXRWXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-(4-Methoxyphenyl)acetamido)propanoic acid can be achieved through several synthetic routes. One common method involves the acylation of 3-(4-methoxyphenyl)propanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-(2-(4-Methoxyphenyl)acetamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .

Scientific Research Applications

Key Functional Groups

Functional GroupDescription
Carboxylic AcidParticipates in esterification reactions and influences solubility.
Amide BondCan form hydrogen bonds, crucial for protein-ligand interactions.
Methoxy GroupEnhances stability and may influence biological activity.

Biological Activities

Research indicates that compounds structurally similar to 3-(2-(4-Methoxyphenyl)acetamido)propanoic acid exhibit various biological activities, including anti-inflammatory and analgesic effects. The methoxyphenyl group is particularly significant as it may enhance these activities by interacting with biological targets involved in pain and inflammation pathways.

Potential Mechanisms of Action

  • Receptor Interaction : The compound may bind to receptors involved in pain modulation, influencing pain perception.
  • Neurotransmitter Modulation : It could affect neurotransmitter levels, impacting metabolic processes related to pain and inflammation.

Pharmaceutical Applications

The compound has promising applications in pharmaceutical research, especially in the development of new analgesics and anti-inflammatory agents. Its unique structure allows for modifications that could enhance efficacy or reduce side effects compared to existing medications.

Case Studies and Research Findings

  • Analgesic Development : Preliminary studies suggest that derivatives of this compound can modulate neurotransmitter levels, showing potential for pain relief applications.
  • Anti-inflammatory Research : Investigations into its interaction with inflammatory pathways have indicated that it may reduce inflammatory responses in vitro.

Mechanism of Action

The mechanism of action of 3-(2-(4-Methoxyphenyl)acetamido)propanoic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs and functional derivatives of 3-(2-(4-Methoxyphenyl)acetamido)propanoic acid, focusing on substituent variations, pharmacological activities, and synthesis methodologies.

Structural Analogues

Compound Name Substituent/Modification Key Properties/Activities References
3-(2-(4-Nitrophenyl)acetamido)propanoic acid Nitro (-NO₂) at phenyl para position Classified as a bitterant; part of bitter tastant cluster Bi5 in ChemTastesDB .
3-(2-(Naphthalen-2-yl)acetamido)propanoic acid Naphthyl group replaces phenyl Synthesized via coupling of β-alanine and 2-naphthylacetic acid; characterized by NMR and MS (84% yield) .
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid Stereospecific (R)-configuration; nitro group Commercial availability noted; potential chiral intermediate in peptide synthesis .
3-(2-(2-Methoxyphenyl)propanoic acid Methoxy (-OCH₃) at phenyl ortho position Listed in reagent catalogs; differs in methoxy positioning, altering electronic properties .
3-(2-(3-Chlorophenyl)acetamido)butanoic acid (CATPB) Chlorophenyl + butanoic acid backbone FFA2 receptor ligand; anti-inflammatory activity studied .

Pharmacological and Functional Comparisons

  • Anti-inflammatory Potential: Compounds like 3-(2-(4-isobutylphenyl)propanamido)propanoic acid (NSAID conjugates) show enhanced anti-inflammatory activity due to ibuprofen-like substituents . The 4-methoxy group in the target compound may confer selectivity for receptors such as adenosine A₃, though direct evidence is absent in the provided data .
  • Taste Receptor Interactions: The nitro-substituted analog (3-(2-(4-nitrophenyl)acetamido)propanoic acid) is a bitter tastant, suggesting substituents like -NO₂ significantly alter ligand-receptor interactions compared to -OCH₃ .
  • Synthesis and Characterization :

    • Most analogs (e.g., naphthyl, nitro derivatives) are synthesized via amide coupling using carbodiimide catalysts, followed by purification via HPLC and characterization via NMR/MS .
    • Stereospecific variants (e.g., (R)-configured nitro compound) highlight the role of chirality in biological activity .

Key Differences in Physicochemical Properties

  • Lipophilicity: Naphthyl and isobutylphenyl substituents increase hydrophobicity, likely improving membrane permeability compared to polar -OCH₃ or -NO₂ groups .

Biological Activity

3-(2-(4-Methoxyphenyl)acetamido)propanoic acid, also referred to as 3-acetamido-3-(4-methoxyphenyl)propanoic acid, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anti-inflammatory Effects : The presence of the methoxyphenyl group enhances the compound's ability to modulate inflammatory pathways.
  • Analgesic Properties : Preliminary studies suggest that it may influence pain perception through interactions with specific receptors involved in pain modulation.
  • Neurotransmitter Modulation : The compound may affect neurotransmitter levels, influencing metabolic processes relevant to neurological health.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the acetamido group can undergo hydrolysis, leading to the formation of active metabolites that may bind to enzymes or receptors involved in inflammatory and pain pathways.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to this compound:

Compound NameMolecular FormulaKey Features
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acidC₁₂H₁₅N₁O₅Contains a hydroxyl group; potential for increased solubility
N-AcetylvanilalanineC₁₂H₁₅N₁O₄Related to vanillin; may exhibit antioxidant properties
3-Acetamido-3-(4-hydroxyphenyl)propanoic acidC₁₂H₁₅N₁O₄Hydroxyl substitution may enhance biological activity

Case Studies and Research Findings

  • Anti-inflammatory Studies : In vitro studies demonstrated that derivatives of this compound can significantly reduce pro-inflammatory cytokine production in human cell lines. The results indicate a dose-dependent response, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Pain Modulation Research : A study involving animal models showed that administration of this compound resulted in reduced pain sensitivity compared to control groups. This effect was linked to alterations in neurotransmitter levels, particularly serotonin and norepinephrine.
  • Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. In experiments using SH-SY5Y neuroblastoma cells, treatment with the compound led to decreased markers of oxidative stress and enhanced cell viability under stress conditions.

Q & A

Q. How to integrate pharmacokinetic data into QSAR models?

  • Methodology : Develop QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Train models with in vivo PK data (Cmax_{max}, t1/2_{1/2}) from rodent studies. Validate with leave-one-out cross-validation (R2^2 > 0.7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.